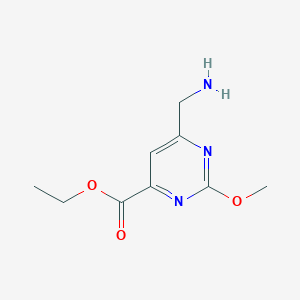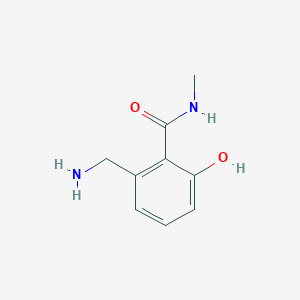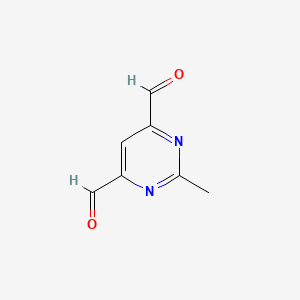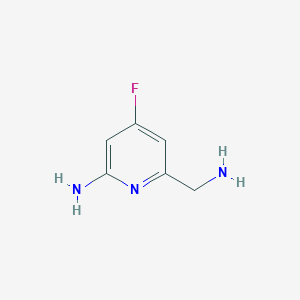
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate typically involves the chlorosulfonation of dimethyl pyridine-2,4-dicarboxylate. The reaction is carried out by treating dimethyl pyridine-2,4-dicarboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve optimal yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: Products include reduced pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chlorosulfonyl group and has different reactivity.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but different substitution pattern.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Different position of the chlorosulfonyl group.
Uniqueness
Dimethyl 6-(chlorosulfonyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chlorosulfonyl group at the 6-position, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C9H8ClNO6S |
|---|---|
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
dimethyl 6-chlorosulfonylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H8ClNO6S/c1-16-8(12)5-3-6(9(13)17-2)11-7(4-5)18(10,14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
CTFPPJQHHPOXQN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)



![2-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14848643.png)








![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)
